An In-depth Technical Guide to 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride (CAS 1461705-41-8)
An In-depth Technical Guide to 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride (CAS 1461705-41-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential biological significance of 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride. As a specialized heterocyclic compound, it holds potential for various applications in medicinal chemistry and drug discovery.
Chemical Identity and Physicochemical Properties
4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride is a salt of a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The presence of the carboximidamide (amidine) group at the 2-position and a methyl group at the 4-position bestows specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.
| Property | Value | Source |
| CAS Number | 1461705-41-8 | [1] |
| Molecular Formula | C₅H₈ClN₃S | Inferred from structure |
| Molecular Weight | 177.66 g/mol | Inferred from structure |
| Chemical Name | 4-methyl-1,3-thiazole-2-carboximidamide hydrochloride | [1] |
| Appearance | White to off-white crystalline powder (Predicted) | General knowledge |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General knowledge of hydrochloride salts |
Synthesis and Spectroscopic Characterization
A plausible synthetic route is outlined below:
Figure 1. Plausible synthetic pathway for 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Amino-4-methylthiazole
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To a solution of thiourea in ethanol, add an equimolar amount of chloroacetone.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.[5]
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize to obtain pure 2-amino-4-methylthiazole.
Step 2: Synthesis of 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride
-
The 2-amino-4-methylthiazole can be converted to the target carboximidamide through various methods, such as reaction with a Vilsmeier-Haack reagent followed by ammonolysis, or by reaction with a cyanamide derivative.
-
The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
-
The salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Spectroscopic Data (Predicted)
As experimental spectra for this specific compound are not available, the following are predicted values based on the analysis of structurally similar compounds.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~9.0-9.5 ppm (br s, 2H, -NH₂)
-
δ ~8.5-9.0 ppm (br s, 2H, -NH₂)
-
δ ~7.0-7.2 ppm (s, 1H, thiazole C5-H)
-
δ ~2.3-2.5 ppm (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~165-170 ppm (C=N, C2 of thiazole)
-
δ ~155-160 ppm (C=N, carboximidamide)
-
δ ~145-150 ppm (C4 of thiazole)
-
δ ~110-115 ppm (C5 of thiazole)
-
δ ~15-20 ppm (-CH₃)
IR (KBr, cm⁻¹):
-
~3100-3400 (N-H stretching)
-
~1640-1680 (C=N stretching of thiazole and carboximidamide)
-
~1550 (C=C stretching of thiazole)
-
~1400-1450 (C-H bending)
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺) for the free base (C₅H₇N₃S) at m/z = 141.04.
Biological Activity and Potential Applications
The thiazole ring is a prominent scaffold in a wide range of biologically active compounds and approved drugs.[6][7] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[6][8][9] The 2-aminothiazole moiety, in particular, is a key structural feature in many compounds with therapeutic potential.[4][10]
While there is no specific biological data available for 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride, its structural features suggest several areas of potential interest for researchers:
-
Antimicrobial Agents: The thiazole nucleus is present in numerous antimicrobial drugs. The carboximidamide group can enhance interactions with biological targets through hydrogen bonding.
-
Enzyme Inhibitors: The amidine group is a known pharmacophore that can act as a bioisostere for other functional groups and can be involved in key binding interactions with enzymes such as kinases and proteases.
-
Scaffold for Drug Discovery: This compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The reactive nature of the carboximidamide group allows for further chemical modifications.
Safety and Handling
Based on the "Notified C&L" (Classification and Labelling), 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Skin Irritation: Causes skin irritation.[12]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[12]
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]
-
Wash hands thoroughly after handling.[12]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[12]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion
4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural relationship to a wide range of biologically active thiazole derivatives makes it a compound of interest for further investigation. Researchers working with this compound should proceed with caution, adhering to the safety guidelines outlined in this document, and can use the provided information as a foundation for their studies.
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- Compound N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide. Chemdiv.
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- ACCURACY OF BIOLOGICAL ACTIVITY SPECTRA PREDICTING. AKos GmbH.
- Effect of Target Properties on Regolith Production. MDPI. July 20, 2024.
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